molecular formula C17H18FN3O3S B4855370 4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide

4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide

Cat. No. B4855370
M. Wt: 363.4 g/mol
InChI Key: MGBGXWNIYQPRDE-UHFFFAOYSA-N
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Description

"4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide" is a chemical compound with potential bioactive properties. Its synthesis and structure have been the subject of various studies to explore its characteristics and potential applications.

Synthesis Analysis

  • Synthesis of similar compounds involves reactions like nucleophilic substitution, reduction, and fluorination, as seen in the synthesis of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine derivatives (Mishra & Chundawat, 2019).
  • The synthesis of related benzhydryl and phenylmethane sulfonyl piperazine derivatives has been characterized by spectroscopic techniques (Kumar et al., 2007).

Molecular Structure Analysis

  • X-ray crystallography has been employed to determine the molecular structure of similar compounds. The piperazine ring often adopts a chair conformation, and the sulfonyl moiety exhibits a distorted tetrahedral configuration (Berredjem et al., 2010).

Chemical Reactions and Properties

  • Compounds like this compound exhibit significant chemical reactions, primarily through their interactions in biological systems. These interactions have been studied for their potential antimicrobial and pharmacological effects (Cioffi et al., 2016).

Physical Properties Analysis

  • The physical properties, such as solubility and crystallographic parameters, are crucial for understanding the behavior of these compounds under different conditions. Their crystallization patterns in various systems have been extensively studied (Naveen et al., 2009).

Chemical Properties Analysis

  • Chemical properties like reactivity, stability, and interaction with other molecules are key to understanding the potential applications of these compounds. Studies have shown diverse reactivity profiles depending on the substitution patterns and molecular structure (Congiu et al., 2015).

properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c18-14-3-5-15(6-4-14)20-9-11-21(12-10-20)25(23,24)16-7-1-13(2-8-16)17(19)22/h1-8H,9-12H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBGXWNIYQPRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide
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4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide
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4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide
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4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide
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4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide
Reactant of Route 6
4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide

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